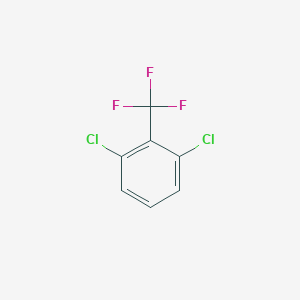

1,3-Dicloro-2-(trifluorometil)benceno

Descripción general

Descripción

Naltriben es un antagonista potente y selectivo del receptor opioide delta, ampliamente utilizado en la investigación científica. Tiene efectos similares al antagonista delta más comúnmente utilizado, naltrindol, pero con diferentes afinidades de unión para los subtipos delta 1 y delta 2, lo que lo hace útil para distinguir la selectividad del subtipo de los fármacos que actúan sobre los receptores delta . Además, a altas dosis, Naltriben actúa como un agonista kappa-opioide .

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Synthetic Intermediate

1,3-Dichloro-2-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions that are essential in developing new chemical entities.

2. Building Block for Pharmaceuticals

The compound is utilized in the pharmaceutical industry for the synthesis of drugs. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design. Research has indicated its potential in developing pharmaceuticals that target specific biological pathways.

3. Agrochemical Production

In agrochemicals, this compound is used to develop pesticides and herbicides. Its insecticidal properties have been studied extensively, showing effectiveness against various pests by targeting their nervous systems.

1. Insecticidal Properties

Research indicates that 1,3-dichloro-2-(trifluoromethyl)benzene exhibits significant insecticidal activity. A comparative study with fipronil (a well-known insecticide) demonstrated its effectiveness against species like Drosophila melanogaster, with an LC50 value indicating potent bioactivity.

| Compound | Target Species | LC50 (mg/L) | Mechanism of Action |

|---|---|---|---|

| This compound | Drosophila melanogaster | 15.6 | GABA receptor antagonist |

| Fipronil | Aedes aegypti | 10.2 | GABA receptor antagonist |

Industrial Applications

1. Solvent in Material Science

This compound has been explored as a solvent for dissolving polymers and other materials used in electronic devices. Its unique solubility properties make it suitable for applications requiring specific solvent characteristics.

2. Chemical Manufacturing

In industrial settings, 1,3-dichloro-2-(trifluoromethyl)benzene is employed in the production of various chemical products, including dyes and specialty chemicals. Its reactivity allows it to participate in multiple chemical processes, enhancing production efficiency.

Environmental Impact Studies

Due to its persistence in the environment and potential ecological impacts, 1,3-dichloro-2-(trifluoromethyl)benzene has been the subject of environmental research. Studies focus on its behavior in ecosystems and its degradation pathways to assess risks associated with its use.

Métodos De Preparación

Naltriben se puede sintetizar utilizando el método de síntesis de indoles de Fischer. Esto implica el uso de condiciones ligeramente ácidas, puramente acuosas. La preparación de Naltriben a partir de las sales de clorhidrato de naltrexona y O-fenilhidroxilamina requiere condiciones más forzadas, específicamente ácido clorhídrico 6.0 N . Este método es eficiente, respetuoso con el medio ambiente y adecuado para la síntesis a escala de gramos .

Análisis De Reacciones Químicas

Naltriben sufre varias reacciones químicas, que incluyen:

Oxidación: Naltriben se puede oxidar en condiciones específicas, aunque las condiciones y los productos de reacción detallados no están ampliamente documentados.

Reducción: Similar a otros compuestos con estructuras similares, Naltriben puede sufrir reacciones de reducción.

Sustitución: Naltriben puede participar en reacciones de sustitución, particularmente involucrando sus grupos fenólicos y alcohólicos terciarios.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos fuertes como el ácido clorhídrico para la síntesis y varios agentes oxidantes o reductores dependiendo de la reacción deseada.

Mecanismo De Acción

Naltriben ejerce sus efectos al unirse selectivamente al receptor opioide delta, bloqueando su actividad. Esta afinidad de unión varía entre los subtipos delta 1 y delta 2, lo que permite a los investigadores distinguir entre estos subtipos . Además, Naltriben activa el canal TRPM7, que participa en varios procesos celulares como la homeostasis de Mg2+, la motilidad y la proliferación . Esta activación ocurre sin depleción previa de Mg2+ intracelular, incluso en condiciones de bajo PIP2 .

Comparación Con Compuestos Similares

Naltriben es similar a otros antagonistas del receptor opioide delta como el naltrindol. Se diferencia en su afinidad de unión para los subtipos delta 1 y delta 2, lo que lo hace único para distinguir la selectividad del subtipo . Otros compuestos similares incluyen la nalfurafina y la nalmefena, que también actúan sobre los receptores opioides, pero con diferente selectividad y efectos .

Actividad Biológica

1,3-Dichloro-2-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H3Cl2F3

- Molecular Weight : 215.00 g/mol

- Structure : The compound features a benzene ring substituted with two chlorine atoms and one trifluoromethyl group, which significantly influences its chemical behavior and biological interactions.

The biological activity of 1,3-Dichloro-2-(trifluoromethyl)benzene can be attributed to its unique structural features:

- Electrophilic Nature : The presence of halogens makes the compound an electrophile, allowing it to interact with nucleophiles in biological systems.

- Lipophilicity and Metabolic Stability : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, improving its bioavailability and potential efficacy as a therapeutic agent .

Antimicrobial Properties

Research indicates that 1,3-Dichloro-2-(trifluoromethyl)benzene exhibits antimicrobial activity against various pathogens. Studies have shown that halogenated compounds often demonstrate enhanced efficacy against bacteria and fungi due to their ability to disrupt cellular membranes and inhibit key metabolic processes .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, structural analogs have shown promising results in inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

Case Studies

- Antimicrobial Efficacy : A study published in Chemosphere evaluated the antimicrobial properties of various halogenated compounds, including 1,3-Dichloro-2-(trifluoromethyl)benzene. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential use in agricultural applications as a pesticide or fungicide.

- Pharmacological Potential : Research published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. It was found that the incorporation of the trifluoromethyl group significantly enhanced the potency of certain inhibitors targeting serotonin reuptake transporters .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,3-Dichloro-2-fluoro-4-(trifluoromethyl)benzene | Contains fluorine instead of chlorine | Moderate antimicrobial activity |

| 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene | Nitro group enhances reactivity | Potential enzyme inhibitor |

| 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene | Two trifluoromethyl groups increase lipophilicity | Higher potency in enzyme inhibition |

Propiedades

IUPAC Name |

1,3-dichloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSYCGMWKMMQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275295 | |

| Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104359-35-5 | |

| Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.